2,2,6,6-Tetramethylheptanedinitrile
Description
Contextual Significance within Contemporary Organic Chemistry
Dinitriles, organic compounds containing two cyano (-C≡N) groups, are versatile building blocks in modern organic synthesis. The presence of two nitrile functionalities imparts unique reactivity, allowing for a wide range of chemical transformations. These compounds are pivotal in the synthesis of polymers, pharmaceuticals, and dyes. The reactivity of the nitrile group, characterized by the electrophilic carbon and the nucleophilic nitrogen, allows for its conversion into various other functional groups such as amines, carboxylic acids, and amides.
Historical Evolution of Dinitrile Chemistry and Precedents
The chemistry of nitriles dates back to the 18th century with the synthesis of hydrogen cyanide. aureliaglovescanada.com The development of synthetic methods for nitriles, such as the reaction of alkyl halides with metal cyanides and the dehydration of amides, paved the way for the exploration of dinitriles. chemistrysteps.comnewworldencyclopedia.org Historically, research in dinitrile chemistry has been driven by the need for precursors to complex molecules and polymers. For instance, adiponitrile is a key precursor in the industrial production of nylon 6,6.
Current Research Frontiers and Emerging Scholarly Interest
Contemporary research on dinitriles focuses on the development of novel synthetic methodologies, particularly those that are more efficient and environmentally benign. There is also a growing interest in the application of dinitriles in materials science for the creation of advanced polymers with unique thermal and mechanical properties. The study of sterically hindered dinitriles, a class to which 2,2,6,6-Tetramethylheptanedinitrile would belong, is a niche area of research. Steric hindrance can significantly influence the reactivity of the nitrile groups, potentially leading to selective transformations.
Interdisciplinary Relevance in Chemical Sciences
The significance of dinitriles extends beyond organic chemistry. In coordination chemistry, the nitrogen lone pair of the nitrile group can coordinate to metal centers, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis and gas storage. In materials science, the incorporation of dinitrile moieties into polymer backbones can enhance their properties, leading to materials with improved heat resistance and chemical stability.
Due to the lack of specific information on this compound, no data tables or detailed research findings can be presented.
Structure
3D Structure
Properties
IUPAC Name |
2,2,6,6-tetramethylheptanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-10(2,8-12)6-5-7-11(3,4)9-13/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHZNKFMAKWWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(C)(C)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295007 | |
| Record name | NSC99238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-36-8 | |
| Record name | NSC99238 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC99238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIMETHYL-2,6-HEPTANEDICARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,2,6,6 Tetramethylheptanedinitrile
Established Synthetic Pathways and Routes
The synthesis of 2,2,6,6-tetramethylheptanedinitrile is not prominently documented in readily available chemical literature, likely due to the steric hindrance posed by the two quaternary carbon centers adjacent to the dinitrile group. However, established principles of organic synthesis allow for the postulation of viable synthetic routes.
Multi-Step Reaction Sequences toward this compound
A plausible multi-step synthesis would logically commence from a suitable precursor ketone, namely 2,2,6,6-tetramethyl-4-heptanone (B1614807). This ketone, also known as dineopentyl ketone, presents a significant synthetic challenge due to the steric bulk of the two neopentyl groups flanking the carbonyl group.
One potential multi-step pathway involves the initial conversion of the ketone to a more reactive intermediate. A common strategy for the synthesis of nitriles from ketones is through the formation and subsequent dehydration of an oxime or the conversion to a cyanohydrin followed by further transformation. researchgate.net
A hypothetical multi-step synthesis can be outlined as follows:
Formation of 2,2,6,6-tetramethyl-4-heptanone: This precursor can be synthesized through various methods, including the catalytic hydrogenation of triacetoneamine (TAA), where it can be formed as a byproduct. Another approach involves the Grignard reaction between a neopentyl magnesium halide and pivalonitrile, followed by hydrolysis of the intermediate imine. masterorganicchemistry.comlibretexts.orgucalgary.ca
Conversion to an Intermediate: The sterically hindered ketone, 2,2,6,6-tetramethyl-4-heptanone, would then need to be converted to a suitable intermediate for the introduction of the two nitrile groups. The formation of a cyanohydrin by the addition of a cyanide source is a key step. However, the high steric hindrance makes this reaction challenging with traditional reagents like HCN or KCN. The use of trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid or other catalysts is a more promising approach for the cyanosilylation of hindered ketones. organic-chemistry.orgorganic-chemistry.orgresearchgate.net
Formation of the Dinitrile: The conversion of the cyanohydrin or its silyl-protected ether to the gem-dinitrile would be the final step. This is a non-trivial transformation and may require harsh conditions or specialized reagents that can overcome the steric barrier and facilitate the replacement of the hydroxyl or silyloxy group with a second nitrile group. One possibility involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with a cyanide salt.
Expedited One-Pot Synthetic Approaches for this compound
One-pot syntheses offer advantages in terms of efficiency and reduced waste. For the synthesis of this compound, a one-pot approach would ideally convert the precursor ketone directly to the dinitrile without the isolation of intermediates.
A potential one-pot strategy could involve the reaction of 2,2,6,6-tetramethyl-4-heptanone with a suitable cyanating agent under conditions that promote the formation of the gem-dinitrile directly. For instance, a system employing a strong Lewis acid to activate the ketone towards nucleophilic attack by two equivalents of a cyanide source could be envisioned. While specific examples for this highly hindered ketone are not readily found, one-pot conversions of aldehydes to nitriles have been developed using deep eutectic solvents or other catalytic systems, which could potentially be adapted. organic-chemistry.orgorganic-chemistry.org
Catalytic Innovations in this compound Synthesis
Overcoming the steric hindrance in the synthesis of this compound necessitates the use of advanced catalytic methods. Both homogeneous and heterogeneous catalysis offer potential solutions.
Homogeneous Catalysis in Dinitrile Formation
Homogeneous catalysts, which are in the same phase as the reactants, can offer high selectivity and activity under mild conditions. For the cyanation of the sterically hindered 2,2,6,6-tetramethyl-4-heptanone, a homogeneous catalyst could activate the ketone or the cyanide source to facilitate the reaction.
Potential homogeneous catalytic systems could include:
Lewis Acid Catalysis: Lewis acids such as TiCl₄, ZnI₂, or others can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by a cyanide source like TMSCN. organic-chemistry.org
Organocatalysis: Chiral or achiral organocatalysts, such as N-methylmorpholine N-oxide or certain thiourea (B124793) derivatives, have been shown to catalyze the cyanosilylation of ketones. organic-chemistry.orgorganic-chemistry.org These catalysts can activate the ketone through hydrogen bonding or other non-covalent interactions.
Heterogeneous Catalysis for Efficient Synthesis
Heterogeneous catalysts, being in a different phase from the reactants, offer the advantages of easy separation and recyclability, making them attractive for industrial applications.
For the synthesis of this compound, a solid-supported catalyst could be employed. Potential heterogeneous catalysts include:
Supported Metal Catalysts: Transition metals supported on materials like alumina (B75360) or carbon could potentially catalyze the cyanation reaction. For instance, copper-based catalysts have been used in the synthesis of nitriles from alcohols. organic-chemistry.org
Zeolites and Other Porous Materials: The defined pore structure of zeolites could offer shape-selective catalysis, potentially favoring the formation of the desired dinitrile from the hindered ketone.
Mechanistic Studies of this compound Formation
The mechanism for the formation of this compound from its ketone precursor, 2,2,6,6-tetramethyl-4-heptanone, would likely proceed through a cyanohydrin intermediate.
The generally accepted mechanism for the formation of a cyanohydrin from a ketone involves the nucleophilic attack of a cyanide ion on the electrophilic carbonyl carbon. ucalgary.cayoutube.com In the case of the sterically hindered 2,2,6,6-tetramethyl-4-heptanone, this step would be significantly slowed down. The use of a catalyst, such as a Lewis acid or an organocatalyst, would facilitate this initial attack. organic-chemistry.orgorganic-chemistry.org
The subsequent conversion of the cyanohydrin to the gem-dinitrile is more complex. A plausible mechanism would involve the following steps:
Protonation of the Hydroxyl Group: In an acidic medium, the hydroxyl group of the cyanohydrin would be protonated to form a good leaving group (water).
Loss of Water and Formation of a Nitrilium Ion: The departure of the water molecule would generate a stabilized carbocation, a nitrilium ion.
Nucleophilic Attack by a Second Cyanide Ion: A second cyanide ion would then attack the carbocation, leading to the formation of the gem-dinitrile.
Sustainable and Green Chemistry Approaches in this compound Production
The production of this compound can be approached with considerations for green and sustainable chemistry, primarily by focusing on the catalyst and reaction conditions for the key conversion step from the diketone precursor.
For the Beckmann rearrangement/fragmentation pathway, a significant area of green innovation is the replacement of traditional hazardous acid catalysts. Historically, strong acids like concentrated sulfuric acid have been used, which generate considerable waste and pose corrosion risks. jocpr.com Research has focused on developing greener alternatives:
Solid Acid Catalysts: Various solid acid catalysts, such as zeolites and metal oxides on silica (B1680970) gel, have been investigated for the Beckmann rearrangement. jocpr.com These offer advantages in terms of reusability and reduced waste generation. For instance, nano-Fe3O4 particles have been demonstrated as a green and heterogeneous catalyst for the Beckmann rearrangement under ultrasound irradiation, offering a simple and inexpensive work-up procedure. scielo.org.mx
Mild and Non-Corrosive Catalysts: The use of milder catalysts like cyanuric chloride with a co-catalyst has been shown to be effective. nih.gov Natural organic acids such as citric acid, oxalic acid, and tartaric acid have also been explored as efficient and biodegradable promoters for the Beckmann rearrangement under solvent-free conditions. researchgate.net
Biocatalysis: While not directly applied to this specific dinitrile, biocatalytic methods for nitrile synthesis are a growing field. almacgroup.com Enzymes like nitrilases can offer highly selective and environmentally benign routes to nitriles, operating under mild conditions in aqueous media. nih.gov
The Van Leusen reaction is inherently a greener alternative to classical methods that use highly toxic cyanide reagents. rsc.org The development of this reaction in a continuous flow process further enhances its green credentials by improving safety, efficiency, and reducing waste. rsc.org
Scalability Considerations and Process Optimization for this compound Production
The scalability of the proposed synthetic routes for this compound is a critical factor for potential industrial production.
The synthesis of the precursor, 2,2,6,6-tetramethyl-3,5-heptanedione, has been described in a patent that suggests its favorability for industrialization due to low cost and simple operation. google.com
For the conversion of the diketone to the dinitrile, both proposed pathways have aspects that are amenable to scaling:
Beckmann Rearrangement/Fragmentation: The Beckmann rearrangement is a well-established industrial process, most notably in the production of ε-caprolactam, the precursor to Nylon-6. jocpr.com This history suggests that the necessary equipment and process control strategies for this type of reaction are well-understood. The development of solid and reusable catalysts would further improve the scalability and economic viability of this route. jocpr.comscielo.org.mx
Van Leusen Reaction: The Van Leusen reaction has been successfully adapted to a continuous flow process, which is a key indicator of its scalability. rsc.org Flow chemistry offers significant advantages for industrial production, including enhanced safety, better heat and mass transfer, and the potential for automation and high throughput. A reported continuous flow process for the synthesis of aryl nitriles using TosMIC demonstrated a throughput of up to 8.8 g per hour. rsc.org
Process optimization for either route would involve a detailed study of various parameters to maximize yield and efficiency while minimizing costs and environmental impact. Key parameters for optimization would include:
| Parameter | Beckmann Rearrangement/Fragmentation | Van Leusen Reaction |
|---|---|---|
| Catalyst | Screening of various solid acid catalysts for activity, selectivity, and reusability. | Optimization of base type and concentration. |
| Solvent | Use of greener solvents or solvent-free conditions. | Selection of an appropriate solvent for the flow system to ensure solubility and prevent blockages. |
| Temperature | Optimization to achieve a reasonable reaction rate without promoting side reactions. | Fine-tuning for optimal reaction speed and yield in the flow reactor. |
| Reaction Time | Minimization to improve throughput. | Optimization of residence time in the flow reactor. |
| Work-up Procedure | Development of simple and environmentally friendly purification methods. | Integration of in-line purification techniques in the flow system. |
Biocatalytic processes, while currently less developed for this specific application, offer inherent scalability and sustainability. Optimization of such processes typically involves the screening and engineering of enzymes for improved activity and stability, as well as the optimization of reaction conditions such as pH, temperature, and substrate loading. almacgroup.comresearchgate.net
Chemical Reactivity and Transformation Mechanisms of 2,2,6,6 Tetramethylheptanedinitrile
Detailed Investigations of Reaction Mechanisms
The reactivity of 2,2,6,6-tetramethylheptanedinitrile is centered around the electrophilic carbon atom and the nucleophilic nitrogen atom of the nitrile groups.
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. However, the quaternary carbons adjacent to the nitrile groups in this compound create substantial steric hindrance, which is expected to significantly decrease the rate of nucleophilic attack compared to less substituted nitriles.
Common nucleophilic reactions at the nitrile group include:
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. chemguide.co.uk The reaction proceeds in two stages: first to an amide, and then to the carboxylic acid (or its salt). chemguide.co.uk For this compound, this would lead to the formation of 2,2,6,6-tetramethylheptanedioic acid. The mechanism under acidic conditions involves protonation of the nitrile nitrogen, followed by attack of water. youtube.com In basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. youtube.com Due to steric hindrance, harsh reaction conditions (high temperatures and strong acids or bases) would likely be necessary to achieve this transformation.
Reduction: Nitriles are readily reduced to primary amines. wikipedia.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with a palladium, platinum, or nickel catalyst). libretexts.org The reduction of this compound would yield 2,2,6,6-tetramethylheptane-1,7-diamine. The mechanism with LiAlH₄ involves the nucleophilic addition of a hydride ion to the nitrile carbon. chemistrysteps.com
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. The significant steric hindrance in this compound would likely make this reaction challenging, requiring highly reactive organometallic reagents and potentially elevated temperatures.
A summary of expected nucleophilic reactions is presented in Table 1.
| Reaction | Reagents | Expected Product | Notes |
| Hydrolysis | H₃O⁺, heat or NaOH, heat | 2,2,6,6-Tetramethylheptanedioic acid | Harsh conditions likely required due to steric hindrance. |
| Reduction | 1. LiAlH₄, ether 2. H₃O⁺ | 2,2,6,6-Tetramethylheptane-1,7-diamine | A standard method for nitrile reduction. |
| Reduction | H₂, Pd/C (or PtO₂, Ni) | 2,2,6,6-Tetramethylheptane-1,7-diamine | Catalytic hydrogenation is an alternative to metal hydrides. |
| Grignard Reaction | 1. R-MgX, ether 2. H₃O⁺ | Diketone | Steric hindrance may significantly impede this reaction. |
Table 1: Predicted Nucleophilic Reactions of this compound
The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a nucleophile, reacting with strong electrophiles. Protonation of the nitrogen by a strong acid is the initial step in acid-catalyzed hydrolysis. youtube.com While less common than nucleophilic additions to the carbon, reactions with other electrophiles are possible, though likely impeded by the steric bulk surrounding the nitrogen atoms in this compound.
Functional Group Interconversions of this compound
The primary functional group interconversions for this compound involve the transformation of its two nitrile groups into other functionalities. The most significant of these are the hydrolysis to a dicarboxylic acid and the reduction to a diamine, as detailed in the nucleophilic reactions section.
Another potential interconversion is the partial reduction of the nitrile to an aldehyde. This is typically achieved using a less reactive hydride reagent like diisobutylaluminum hydride (DIBAL-H), followed by aqueous workup. wikipedia.org For a dinitrile like this compound, careful control of stoichiometry would be crucial to achieve mono- or di-aldehyde formation.
Table 2 summarizes these key functional group interconversions.
| Starting Functional Group | Reagents | Resulting Functional Group |
| Dinitrile | H₃O⁺, heat or NaOH, heat | Dicarboxylic acid |
| Dinitrile | 1. LiAlH₄ 2. H₃O⁺ | Diamine |
| Dinitrile | 1. DIBAL-H 2. H₂O | Dialdehyde |
Table 2: Key Functional Group Interconversions for this compound
Stereoselective and Regioselective Transformations of this compound
The concepts of stereoselectivity and regioselectivity are less applicable to the direct reactions of the achiral molecule this compound. However, if the molecule were to undergo a reaction that creates a chiral center, the stereochemical outcome would be of interest. For instance, if one nitrile group were to be selectively reduced and the resulting amine used in a subsequent cyclization, the stereochemistry of the newly formed ring would be a consideration.
Regioselectivity would become important in reactions where the two nitrile groups are chemically distinguishable or react at different rates. Given the symmetrical nature of this compound, achieving regioselectivity would require a method to differentiate the two ends of the molecule, for example, by anchoring one end to a solid support. In intramolecular cyclization reactions, regioselectivity could also play a role in determining the size of the resulting ring. mdpi.com
Reaction Kinetics and Thermodynamic Analysis of this compound Reactivity
Kinetics: The rate of reactions involving nucleophilic attack on the nitrile carbons is expected to be significantly slower than for less sterically hindered nitriles. youtube.com The bulky t-butyl-like groups on either side of the molecule present a major steric barrier to the approach of a nucleophile. youtube.com Kinetic studies on the hydrolysis of other nitriles have shown that the reaction can be slow, and this effect would be amplified in the case of this compound. acs.org
Table 3 provides a qualitative summary of the expected kinetic and thermodynamic parameters for key reactions.
| Reaction | Expected Reaction Rate (Kinetics) | Expected Thermodynamic Favorability |
| Hydrolysis | Slow (significant activation energy due to steric hindrance) | Favorable (exothermic) |
| Reduction with LiAlH₄ | Relatively fast (highly reactive reagent) | Highly Favorable (exothermic) |
| Catalytic Hydrogenation | Dependent on catalyst and conditions (likely requires high pressure/temperature) | Favorable (exothermic) |
Table 3: Predicted Kinetic and Thermodynamic Characteristics of this compound Reactions
Derivatives and Analogues of 2,2,6,6 Tetramethylheptanedinitrile
Synthesis and Characterization of Functionalized Derivatives of 2,2,6,6-Tetramethylheptanedinitrile
Potential synthetic routes to functionalized derivatives could involve the modification of a precursor molecule prior to the introduction of the second nitrile group. For instance, if a synthetic pathway starts from a mononitrile intermediate, functionalization could be targeted at the opposing end of the carbon chain.
The characterization of these hypothetical derivatives would rely on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for elucidating the precise location of newly introduced functional groups. For example, in ¹³C NMR, the chemical shifts of the nitrile carbons in cyclohexanecarbonitriles have been shown to correlate with the stereochemistry at the quaternary center, a principle that could be applicable to the derivatives of this compound. nih.gov Infrared (IR) spectroscopy would be used to identify the characteristic stretching frequencies of the nitrile groups and any newly introduced functional moieties.
Table 1: Predicted Spectroscopic Data for a Hypothetical Hydroxylated Derivative
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Signals corresponding to methyl protons, methylene (B1212753) protons, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for quaternary carbons, methylene carbons, methyl carbons, and the carbon bearing the hydroxyl group. |
| IR Spectroscopy | A broad absorption band in the 3200-3600 cm⁻¹ region (O-H stretch) and a sharp peak around 2240 cm⁻¹ (C≡N stretch). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the hydroxylated derivative. |
Exploration of Structural Analogues and Their Synthetic Accessibility
Given the lack of specific research on this compound, exploring its structural analogues is essential. Analogues could include dinitriles with varying lengths of the alkyl chain between the nitrile groups or with different substitution patterns at the quaternary carbons. For example, 2,2-dimethylmalononitrile is a well-studied analogue that provides insight into the reactivity of gem-dinitriles. researchgate.netenamine.netnih.gov
The synthesis of such analogues is well-documented. For instance, the synthesis of nitriles bearing acyclic quaternary centers can be achieved through cobalt-catalyzed sequential C-H bond addition to dienes and an electrophilic cyanating agent. researchgate.netnih.gov Another approach involves the use of dimethylmalononitrile as an electrophilic cyanating reagent for aryl Grignard or lithium reagents, a method that is tolerant of significant steric hindrance. organic-chemistry.org
Comparative Reactivity Studies of Derivatives and Analogues
The reactivity of dinitriles is largely centered around the hydrolysis, reduction, and cyclization of the nitrile groups. For derivatives and analogues of this compound, the steric hindrance from the gem-dimethyl groups is expected to significantly influence reaction rates.
Hydrolysis: The hydrolysis of nitriles to carboxylic acids or amides is a fundamental transformation. lumenlearning.comorganicchemistrytutor.combyjus.com However, sterically hindered nitriles are known to be resistant to hydrolysis, often requiring harsh acidic or basic conditions. acs.org It is expected that this compound and its derivatives would exhibit slower hydrolysis rates compared to less hindered linear dinitriles like adiponitrile.
Reduction: The reduction of dinitriles to diamines is a synthetically useful reaction. Catalytic hydrogenation over Raney-Ni is a common method. researchgate.net Studies on the hydrogenation of aliphatic dinitriles have shown that the reactivity of the nitrile group can be influenced by the chain length. researchgate.net For this compound, the steric bulk around the nitrile groups might necessitate more forcing conditions or specialized catalysts to achieve complete reduction.
Cyclization: Intramolecular cyclization reactions of dinitriles can lead to the formation of heterocyclic compounds. The Thorpe-Ingold effect, which is pronounced in molecules with gem-dimethyl groups, could facilitate cyclization reactions by favoring conformations that bring the reactive ends of the molecule into proximity. nih.gov
Table 2: Predicted Relative Reactivity of Dinitrile Analogues
| Compound | Predicted Relative Rate of Hydrolysis | Predicted Relative Rate of Reduction |
| Adiponitrile | High | High |
| 2,2-Dimethylmalononitrile | Moderate | Moderate |
| This compound | Low | Low |
Structure-Property Relationships in Derived Systems
The relationship between the molecular structure of this compound and its physical and chemical properties is of considerable interest. The presence of two quaternary carbons with gem-dimethyl groups is expected to have a profound impact.
Physical Properties: The bulky tetramethyl groups would likely increase the boiling point compared to a linear dinitrile of similar molecular weight due to increased van der Waals forces, although the high symmetry of the molecule might lead to a higher melting point and potentially greater crystallinity. chemguide.co.uklibretexts.org The polarity of the nitrile groups would contribute to a significant dipole moment. Solubility in water is expected to be low due to the large hydrophobic alkyl backbone. chemguide.co.uklibretexts.org
Chemical Reactivity: As discussed, the steric hindrance is the dominant factor governing the chemical reactivity of the nitrile groups. The gem-dimethyl groups act as shields, reducing the accessibility of the electrophilic carbon of the nitrile to nucleophiles. This steric effect is a well-known phenomenon that has been studied in the hydrolysis of hindered amides and nitriles. acs.org
The Thorpe-Ingold effect, also known as the gem-dimethyl effect, could also play a role in the reactivity of this molecule. nih.gov This effect describes the acceleration of cyclization reactions due to the presence of gem-dialkyl substituents, which decrease the bond angle and bring the ends of a chain closer together. researchgate.net This could be a significant factor in any intramolecular reactions of this compound or its derivatives.
Applications of 2,2,6,6 Tetramethylheptanedinitrile in Advanced Materials Science
Role as a Monomer in Polymer Synthesis
Dinitriles, as a class of compounds, can serve as monomers for creating nitrogen-containing polymers. The two nitrile groups offer reactive sites for polymerization. However, no literature was found that specifically documents the use of 2,2,6,6-Tetramethylheptanedinitrile as a monomer. The significant steric hindrance caused by the four methyl groups at the 2- and 6-positions might pose challenges for conventional polymerization techniques.
Cationic Polymerization Pathways Utilizing this compound
Cationic polymerization is a method used for polymerizing certain monomers, including heterocycles and alkenes with electron-donating groups. wikipedia.orgcd-bioparticles.net Nitriles can, under specific acidic conditions, be induced to polymerize. This often leads to the formation of polymers with a poly(ketenimine) or related nitrogen-containing backbone. Research into the cationic polymerization of various dinitriles exists ust.hk, but none of the located studies specifically investigate this compound. The bulky tetramethyl substitution might influence the reactivity of the nitrile groups and the stability of any resulting cationic intermediates.
Co-polymerization Strategies Incorporating this compound
Co-polymerization is a common strategy to tailor the properties of materials by combining two or more different monomers. Incorporating a dinitrile could introduce specific properties, such as modified thermal stability or polarity. While general strategies for creating copolymers with nitrogen-containing monomers are established researchgate.net, there is no specific data on co-polymerization involving this compound.
Formation of Nitrogen-Containing Polymer Architectures from Dinitrile Monomers
The polymerization of dinitriles is a known route to produce nitrogen-rich polymer structures, such as polytriazines, through polycyclotrimerization. ust.hk These materials can exhibit high thermal stability and unique optical properties. ust.hk While this provides a potential pathway for dinitrile monomers in general, no studies were found that apply this method to this compound to create specific nitrogen-containing architectures.
Utilization in Supramolecular Chemistry for Directed Assembly
The nitrile functional group can participate in non-covalent interactions, such as hydrogen bonding (as an acceptor) or coordination with metals, which are fundamental to supramolecular chemistry. uiowa.edunih.gov These interactions can guide the self-assembly of molecules into ordered, higher-level structures. Although the principles of using nitriles in directed assembly are well-documented researchgate.netuiowa.edunih.gov, there is no available research on how the unique sterically hindered structure of this compound influences or participates in such supramolecular assemblies.
Precursor in the Development of Functional Organic Frameworks
Dinitrile compounds can act as organic linkers or struts in the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). cd-bioparticles.netchalmers.senih.gov The nitrile groups can coordinate with metal centers in MOFs or participate in covalent bond formation in COFs. The length and geometry of the linker are crucial for determining the final framework's topology and pore structure. rsc.org Despite a wide variety of dinitrile linkers being explored in the literature chalmers.senih.gov, this compound has not been mentioned as a building block in any of the reviewed studies on this topic.
Integration into Hybrid Materials Systems
Based on an extensive search of publicly available scientific data, there is no specific research detailing the application of this compound in the areas of polymer synthesis, supramolecular chemistry, organic frameworks, or hybrid materials. While the broader classes of dinitriles and nitrogen-containing monomers are utilized in these fields, this particular sterically hindered dinitrile remains un-investigated in the context of advanced materials science.
Theoretical and Computational Studies of 2,2,6,6 Tetramethylheptanedinitrile
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics.
Density Functional Theory (DFT) Applications to 2,2,6,6-Tetramethylheptanedinitrile
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations could provide valuable insights into its geometry, bond energies, and electronic distribution. A hypothetical study would involve optimizing the molecular geometry to find the most stable arrangement of atoms. Subsequent calculations could determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting chemical reactivity. The electrostatic potential surface could also be mapped to identify electron-rich and electron-poor regions, highlighting potential sites for nucleophilic or electrophilic attack. While no specific DFT studies on this compound have been reported, such an investigation would be a critical first step in its characterization.
Ab Initio Methods for Electronic Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theoretical accuracy. nih.gov For this compound, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to obtain highly accurate predictions of its electronic properties. nih.gov These methods would be particularly useful for benchmarking results from less computationally expensive methods like DFT. For instance, ab initio calculations could provide precise values for ionization potential, electron affinity, and dipole moment. While computationally demanding, these methods would establish a reliable theoretical foundation for understanding the intrinsic electronic nature of this sterically hindered dinitrile.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The bulky tetramethyl groups in this compound are expected to significantly influence its conformational flexibility and how it interacts with other molecules. Molecular dynamics (MD) simulations are an ideal tool to explore these dynamic aspects. An MD simulation would model the movement of atoms in the molecule over time, providing a detailed picture of its conformational landscape. nih.gov This would allow for the identification of the most populated conformers and the energy barriers between them. Furthermore, simulations of multiple this compound molecules could reveal the nature and strength of intermolecular forces, which are essential for understanding its bulk properties like boiling point and solubility.
Mechanistic Insights from Computational Reaction Modeling
Understanding the reactivity of the nitrile groups in this compound, particularly given the steric hindrance, is a key area for investigation. Computational reaction modeling, often using DFT, can be used to explore potential reaction pathways. For example, the hydrolysis or reduction of the nitrile groups could be modeled to determine the reaction mechanisms and activation energies. Such studies could predict whether the two nitrile groups react independently or if the reaction at one site influences the reactivity of the other. Comparing the calculated reaction barriers with those of less hindered dinitriles would quantify the impact of the bulky tetramethyl groups on reactivity.
Predictive Modeling of Structure-Reactivity Relationships
Predictive modeling, such as the development of Quantitative Structure-Activity Relationships (QSAR), could place the reactivity of this compound within the broader context of other nitrile compounds. Although no specific QSAR models for this compound exist, a future study could involve compiling a dataset of various nitriles with known reactivities and using computational descriptors to build a predictive model. The descriptors for this compound, derived from quantum chemical calculations, could then be used to predict its reactivity within this model. This approach would be valuable for understanding how its unique structural features translate to its chemical behavior.
Applications of Machine Learning and Artificial Intelligence in this compound Research
In recent years, machine learning (ML) and artificial intelligence (AI) have become powerful tools in chemical research. researchgate.net For a molecule like this compound, where experimental data is scarce, ML models could be trained on large datasets of existing molecules to predict its properties. For instance, a trained neural network could predict its solubility, toxicity, or even its spectral properties based on its molecular structure. As more data on sterically hindered nitriles becomes available, ML models could be refined to provide increasingly accurate predictions for this and related compounds, accelerating the pace of discovery.
Advanced Analytical Characterization Methodologies for 2,2,6,6 Tetramethylheptanedinitrile
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the structural elucidation of 2,2,6,6-tetramethylheptanedinitrile, providing detailed information about its atomic composition, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each atom.
¹H NMR: The proton NMR spectrum is predicted to be relatively simple due to the molecule's high degree of symmetry. Three distinct signals are expected, corresponding to the three unique proton environments.
Predicted NMR Data for this compound
¹H NMR| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~ 1.40 | Singlet | -C(CH₃)₂CN |
| ~ 1.80 | Triplet | -CH₂CH₂CH₂- |
¹³C NMR
| Predicted Chemical Shift (ppm) | Assignment |
|---|---|
| ~ 122 | -CN |
| ~ 40 | -C(CH₃)₂CN |
| ~ 35 | -CH₂CH₂CH₂- |
| ~ 28 | -C(CH₃)₂CN |
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for probing the vibrational modes of this compound. These methods are particularly useful for identifying characteristic functional groups.
The most diagnostic feature in the IR and Raman spectra is the nitrile (C≡N) stretching vibration. This bond typically gives rise to a sharp, intense absorption in the IR spectrum and a strong signal in the Raman spectrum in the region of 2200-2260 cm⁻¹. The exact position can provide insight into the electronic environment of the nitrile group.
Other key vibrational modes include the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups, which are expected in the 2850-3000 cm⁻¹ region. C-H bending and rocking vibrations will appear in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule.
Predicted Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| 2850 - 3000 | C-H Stretch (Aliphatic) | IR & Raman |
| 2200 - 2260 | C≡N Stretch | IR & Raman |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, which is an aliphatic dinitrile, significant absorption is not expected in the visible range, meaning the compound is colorless.
In the ultraviolet (UV) region, aliphatic nitriles can exhibit a weak absorption band corresponding to an n → π* (non-bonding to anti-bonding pi orbital) transition of the nitrile group's lone pair of electrons. This transition is typically found at wavelengths below 200 nm. The absence of extensive conjugation in the molecule means that strong absorptions at higher wavelengths are not anticipated.
Advanced Chromatographic and Mass Spectrometric Separations
Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound, especially for purity assessment and analysis within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. du.edu
The separated compound then enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. nist.gov For this compound (Molecular Formula: C₁₁H₁₈N₂), the mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern provides structural confirmation.
Predicted GC-MS Data for this compound
| m/z Value | Interpretation |
|---|---|
| 178 | Molecular Ion [M]⁺ |
| 163 | Loss of a methyl group [M-CH₃]⁺ |
| 122 | Cleavage leading to [C₇H₁₂N]⁺ fragment |
For analyzing this compound in complex, non-volatile matrices or at ultra-trace levels, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice. nih.govresearchgate.net This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net
Method development would involve optimizing the mobile phase and HPLC column (likely a reversed-phase column such as a C18) to achieve good chromatographic peak shape and retention. For MS/MS analysis, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 179) is selected and fragmented to produce characteristic product ions. This process, often performed in multiple reaction monitoring (MRM) mode, allows for highly selective detection and quantification, minimizing interference from matrix components. researchgate.net This approach is invaluable for determining the presence of the compound in complex samples where high sensitivity is required.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful technique for the trace analysis of a wide array of compounds, including nitriles. researchgate.net This method offers superior sensitivity, selectivity, and speed compared to conventional HPLC. researchgate.net The coupling of UHPLC with mass spectrometry allows for accurate mass fragmentation, which is invaluable for structural identification and quantitative determination of substances. researchgate.net
In the context of this compound, UHPLC-MS/MS can be employed to detect and quantify minute amounts of the compound in complex matrices. The methodology typically involves the optimization of several parameters to achieve the desired sensitivity and resolution. A reversed-phase chromatography approach is common, often utilizing a C18 column. nih.govprotocols.io The mobile phase composition, usually a gradient mixture of an aqueous solution (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol, is critical for achieving good separation. researchgate.netnih.gov
The mass spectrometer, often a triple quadrupole (QqQ) or a time-of-flight (TOF) instrument, provides the high selectivity and sensitivity required for trace analysis. researchgate.net Multiple Reaction Monitoring (MRM) mode is frequently used in triple quadrupole systems for quantification, offering excellent specificity and low limits of detection (LOD) and quantification (LOQ). protocols.ioresearchgate.netnih.gov For instance, UHPLC-MS/MS methods have been developed to achieve LOQs in the nanogram per milliliter (ng/mL) range for various analytes. nih.gov The development of such a method for this compound would involve the optimization of precursor and product ion transitions, as well as collision energies, to ensure accurate and reliable quantification.
Table 1: Representative UHPLC-MS/MS Parameters for Nitrile Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH Shield RP18) nih.gov | Separation of the analyte from the matrix |
| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile nih.gov | Elution of the analyte from the column |
| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of the separation |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | Generation of gas-phase ions of the analyte |
| Mass Analyzer | Triple Quadrupole (QqQ) protocols.ionih.gov | Selection and fragmentation of ions for quantification |
| Detection Mode | Multiple Reaction Monitoring (MRM) protocols.ioresearchgate.net | High-sensitivity and selective quantification |
X-ray Diffraction for Crystalline Structure Determination
X-ray diffraction (XRD) is an indispensable technique for elucidating the crystalline structure of solid materials. It provides fundamental information about the arrangement of atoms within a crystal lattice.
Single-crystal X-ray diffraction (SCXRD) is considered the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline compound. nih.gov This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the crystal's unit cell dimensions and the arrangement of atoms within it.
For a novel compound like this compound, obtaining a suitable single crystal is the first critical step. This can be achieved through various crystallization techniques, such as slow evaporation from a suitable solvent. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and cooled to a low temperature (e.g., 150 K or 230 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure determination. nih.gov The diffraction data is collected and processed to yield the unit cell parameters, space group, and ultimately, the complete crystal structure, including bond lengths, bond angles, and intermolecular interactions.
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline or powdered samples. wikipedia.org In PXRD, a monochromatic X-ray beam is directed at a sample containing a large number of randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). youtube.comyoutube.com
PXRD is a powerful tool for:
Phase Identification: By comparing the experimental diffraction pattern to a database of known patterns, the crystalline phases present in a sample can be identified.
Purity Assessment: The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffractogram.
Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell parameters of a crystalline material. researchgate.net
Crystallinity Assessment: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity of a sample. Amorphous materials will not produce sharp diffraction peaks. wikipedia.org
For this compound, PXRD would be used to confirm the bulk purity of a synthesized batch and to ensure that the material consists of a single crystalline phase. Any significant batch-to-batch variations in the PXRD pattern could indicate differences in crystal structure or the presence of impurities.
Table 2: Comparison of Single-Crystal and Powder X-ray Diffraction
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |
|---|---|---|
| Sample Type | Single, well-ordered crystal | Polycrystalline powder or bulk material |
| Information Obtained | Precise 3D atomic arrangement, bond lengths, bond angles | Phase identification, purity, lattice parameters, crystallinity |
| Primary Application | Absolute structure determination of new compounds | Routine characterization and quality control |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. wikipedia.orgnih.gov
A DSC thermogram of this compound would provide key information about its thermal behavior. A sharp endothermic peak would indicate its melting point, and the area under this peak can be used to calculate the enthalpy of fusion. researchgate.net The absence of other thermal events over a wide temperature range would suggest that the compound is thermally stable within that range. researchgate.net DSC is a valuable tool for determining the purity of a crystalline compound, as impurities typically broaden the melting peak and lower the melting point.
Table 3: Information Obtainable from DSC Analysis of this compound
| Thermal Event | Corresponding Feature in DSC Thermogram | Information Gained |
|---|---|---|
| Melting | Endothermic Peak | Melting Point (°C), Enthalpy of Fusion (J/g) |
| Crystallization | Exothermic Peak | Crystallization Temperature (°C), Enthalpy of Crystallization (J/g) |
| Glass Transition | Step change in the baseline | Glass Transition Temperature (Tg) for amorphous regions |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.
A TGA curve for this compound would show the temperature at which the compound begins to decompose, indicated by a loss of mass. The TGA thermogram can reveal the temperature range of thermal stability and the number of decomposition steps. For a pure, stable compound, the TGA curve would ideally show a single, sharp weight loss step at a high temperature. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. researchgate.net
Hyphenated Analytical Techniques for Enhanced Characterization
The comprehensive characterization of this compound, a complex long-chain aliphatic dinitrile, necessitates the use of powerful analytical methodologies. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for providing the required selectivity and sensitivity for detailed structural elucidation and quantification. These techniques are crucial for resolving complex mixtures and identifying individual components with a high degree of confidence.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most relevant hyphenated techniques for the analysis of this compound. The choice between these techniques often depends on the volatility and thermal stability of the analyte and the matrix in which it is present.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Given the aliphatic nature of this compound, GC-MS is a suitable method for its characterization. The gas chromatograph separates the compound from other volatile components in a sample based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.
Although direct research on this compound is not extensively published, the analytical approach can be inferred from studies on other long-chain aliphatic nitriles and related compounds. For instance, the analysis of fatty acids, which are also long-chain aliphatic molecules, by GC-MS is a well-established practice and provides a model for the potential chromatographic behavior of this dinitrile. nih.govnih.gov
In a hypothetical GC-MS analysis of this compound, the following parameters might be employed:
Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound
| Parameter | Value/Description |
| Gas Chromatograph | |
| Column | Capillary column (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 - 280 °C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Temperature Program | Initial temperature of 60-80 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40-500 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
The resulting mass spectrum would be expected to show a molecular ion peak (if stable enough) and characteristic fragment ions resulting from the cleavage of the aliphatic chain and the loss of cyano groups.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
For the analysis of this compound within a polymer matrix, such as nitrile rubber, Pyrolysis-GC-MS is a powerful tool. spectroscopyonline.comd-nb.info This technique involves the thermal decomposition of the material in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments by GC-MS. The resulting pyrogram is a fingerprint of the original material's composition, including any additives like dinitriles. The main advantage of this technique is that it requires minimal sample preparation. spectroscopyonline.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For less volatile analytes or those present in complex matrices that are not suitable for direct GC-MS analysis, LC-MS/MS offers a powerful alternative. This technique separates compounds in the liquid phase before their introduction into the mass spectrometer. Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity by selecting a specific precursor ion, fragmenting it, and then detecting a specific product ion. This is particularly useful for quantifying low levels of a target compound in a complex mixture.
The analysis of other complex nitrile-containing compounds, such as cyanotoxins in environmental and biological samples, heavily relies on LC-MS/MS. waters.comnih.govugr.es These studies demonstrate the capability of LC-MS/MS to handle complex matrices and provide sensitive and specific quantification.
A prospective LC-MS/MS method for this compound could be developed with the following parameters:
Table 2: Prospective LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value/Description |
| Liquid Chromatograph | |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A gradient elution starting with a high percentage of A, increasing to a high percentage of B |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |
| Scan Type | Multiple Reaction Monitoring (MRM) for quantification |
| Precursor Ion > Product Ion | To be determined based on the compound's fragmentation pattern |
| Collision Energy | Optimized for the specific precursor-to-product ion transition |
The development of an LC-MS/MS method would involve optimizing the ionization conditions and identifying unique precursor-to-product ion transitions for this compound to ensure high selectivity and sensitivity.
Future Research Directions and Emerging Paradigms in 2,2,6,6 Tetramethylheptanedinitrile Chemistry
Development of Next-Generation Synthetic Technologies
The conventional synthesis of nitriles often involves methods that may not be optimal in terms of efficiency, safety, or environmental impact, especially for sterically hindered molecules. wikipedia.orgresearchgate.net Future research will likely focus on adopting and developing next-generation synthetic technologies to produce 2,2,6,6-tetramethylheptanedinitrile and related structures more sustainably and efficiently.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and improved scalability and reproducibility. cam.ac.uknih.govresearchgate.net The application of flow reactors could enable the synthesis of this compound under high-temperature and high-pressure conditions that are difficult to manage in batch, potentially opening up new catalyst-free reaction pathways, such as the direct conversion of corresponding carboxylic acids. cam.ac.ukacs.org The precise control over reaction parameters in a flow system is particularly advantageous for managing exothermic reactions or handling unstable intermediates that might be involved in the synthesis of sterically crowded molecules. nih.govacs.org
Mechanochemistry: As a solvent-free or low-solvent technique, mechanochemistry utilizes mechanical force to induce chemical reactions, offering a green alternative to conventional synthesis. nih.govresearchgate.net This approach is particularly promising for polymer synthesis and the modification of functional polymers. nih.govusm.eduresearchgate.netusm.edu Future investigations could explore the mechanochemical synthesis of this compound itself or its use as a monomer in solid-state polymerization, potentially leading to polymers with novel properties inaccessible through solution-based methods. nih.govresearchgate.net
Biocatalysis: The use of enzymes for chemical synthesis is a rapidly growing field, providing highly selective and environmentally benign reaction pathways. nih.gov Nitrile-synthesizing enzymes, such as aldoxime dehydratases, have emerged as a sustainable platform for producing a variety of nitriles, including aliphatic dinitriles, under mild conditions and without the need for toxic cyanide reagents. nih.govmdpi.com A key future direction would be the discovery or engineering of enzymes capable of accommodating the bulky structure of this compound's precursors, which would represent a significant advance in the green synthesis of this and other sterically hindered nitriles.
| Technology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability, access to novel reaction conditions. cam.ac.uknih.gov | Development of high-temperature/pressure protocols; integration of in-line purification. cam.ac.uk |
| Mechanochemistry | Reduced solvent waste, energy efficiency, access to novel solid-state reactivity. nih.govresearchgate.net | Optimization of milling parameters for synthesis; exploration of mechanochemical polymerization. nih.gov |
| Biocatalysis | High selectivity, mild reaction conditions, cyanide-free routes, sustainability. nih.govmdpi.com | Enzyme discovery and engineering for sterically demanding substrates. mdpi.com |
Exploration of Undiscovered Reactivity and Catalytic Pathways
The two nitrile groups in this compound are known to be electrophilic at the carbon atom and can undergo reactions such as hydrolysis, reduction, and cycloaddition. nih.govwikipedia.org However, the profound steric hindrance imposed by the adjacent tetramethyl groups can be expected to significantly modulate this reactivity, potentially preventing common transformations or enabling unusual, undiscovered pathways.
Future research should systematically explore the reactivity of this compound with a variety of reagents under novel catalytic conditions. While nitriles are often considered inert, specialized catalysts can enable their transformation. nih.gov For instance, platinum-based catalysts have been shown to be effective for the hydration of sterically hindered nitriles to amides under neutral conditions where traditional methods fail. orgsyn.orgacs.org Investigating such catalysts for the selective mono- or di-hydration of this compound could yield valuable amide intermediates.
Furthermore, the unique geometry of this dinitrile could be exploited in intramolecular reactions. With appropriate catalysts, the two nitrile groups could be induced to cyclize, potentially forming novel heterocyclic structures that are inaccessible from less hindered precursors. The development of catalysts that can overcome the steric barrier and activate the C-H bonds adjacent to the nitrile groups would also open up new avenues for functionalization. nih.gov
| Reaction Type | Expected Challenge | Potential Future Direction |
| Hydrolysis/Hydration | Steric hindrance impeding nucleophilic attack on the nitrile carbon. acs.org | Application of specialized transition metal catalysts (e.g., Pt, Ru) that operate under neutral conditions. orgsyn.orgacs.orgnih.gov |
| Reduction to Amines | High activation energy due to steric crowding. | Use of powerful reducing systems or novel catalytic hydrogenation methods. acs.org |
| Cycloaddition Reactions | Difficulty in achieving the required transition state geometry. nih.gov | Exploration of high-energy reaction conditions (e.g., high pressure, microwave) or novel Lewis acid catalysis. |
| Intramolecular Cyclization | Bringing the two nitrile groups into proximity for reaction. | Design of templating catalysts to pre-organize the molecule for cyclization. |
Expansion into Novel Advanced Material Applications
The distinct structure of this compound makes it an attractive building block for advanced materials with unique properties.
High-Performance Polymers: Patents have indicated the use of this compound in the synthesis of nitrogen-containing polymers through living cationic polymerization. google.comgoogle.com Future research should focus on synthesizing and characterizing these polymers in detail. The bulky, rigid tetramethylheptane backbone is expected to impart high thermal stability, and altered mechanical properties compared to polymers made from more flexible dinitriles. Its role as a potential radical initiator could also be explored for creating polymers like PVC with enhanced process control.
Coordination Polymers and MOFs: The two nitrile groups can act as ligands, binding to metal centers. This opens the door for using this compound as a linker molecule in the synthesis of coordination polymers or metal-organic frameworks (MOFs). The significant steric bulk would create large, well-defined pores and channels within the material, which could be exploited for applications in gas storage, separation, or heterogeneous catalysis. The specific geometry of the linker could lead to novel network topologies not achievable with standard linear linkers.
| Material Class | Potential Role of this compound | Anticipated Properties & Applications |
| Addition Polymers | Monomer or co-monomer in cationic polymerization. google.comgoogle.com | High thermal stability, modified mechanical strength, specialty plastics. |
| Radical Polymers | Radical initiator. | Enhanced control over polymerization of vinyl monomers (e.g., PVC). |
| Coordination Polymers/MOFs | Sterically hindered ditopic linker. | High porosity materials for gas storage, separations, or catalysis. |
| Heterocyclic Materials | Precursor for complex heterocycles via condensation reactions. | Building blocks for thermally stable, nitrogen-rich materials or dyes. |
Integration of Advanced Computational and Experimental Methodologies
A synergistic approach combining computational modeling and experimental validation will be crucial for accelerating research into this compound.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide deep insights into the structure, reactivity, and properties of this molecule without the need for extensive laboratory work. researchgate.net Future computational studies should focus on:
Reaction Mechanism Prediction: Calculating transition state energies to predict the feasibility of novel catalytic cycles and cycloaddition reactions. nih.gov
Steric and Electronic Analysis: Quantifying the steric hindrance and its effect on the reactivity of the nitrile groups. Molecular electrostatic potential maps can reveal the reactive sites of the molecule. researchgate.net
Spectroscopic Prediction: Simulating NMR and IR spectra to aid in the characterization of new compounds derived from this compound.
Synergistic Experimental Work: The predictions from computational studies must be validated through targeted experiments. For example, if DFT calculations suggest a novel catalytic pathway is feasible, experimental efforts can be directed toward synthesizing the proposed catalyst and testing the reaction. This feedback loop, where experimental results are used to refine computational models, will be a powerful paradigm for discovery.
| Methodology | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Modeling reaction pathways, calculating activation energies, predicting spectroscopic data. researchgate.net | Rational guidance for experimental design, understanding of reactivity. nih.gov |
| Molecular Dynamics (MD) | Simulating the behavior of polymers derived from the dinitrile. | Prediction of material properties like glass transition temperature and mechanical strength. |
| High-Throughput Experimentation | Rapid screening of catalysts and reaction conditions. | Accelerated discovery of optimal synthetic routes and catalytic systems. |
| In-situ Spectroscopy | Real-time monitoring of reactions (e.g., in flow reactors). | Detailed kinetic data to validate computational models. |
Interdisciplinary Collaborations and Synergistic Research Avenues
The full potential of this compound will be realized through collaborations that span traditional scientific disciplines. The development of novel materials and functionalities based on this compound requires a convergence of expertise.
Synergistic Catalysis: This approach, where two or more catalysts work in concert to promote a single transformation, could be key to unlocking new reactions for sterically hindered nitriles. nih.gov For example, a dual catalytic system involving a Lewis acid to activate the nitrile group and a transition metal complex to activate a coupling partner could enable previously inaccessible C-C bond formations. acs.org
Materials Science and Engineering: Collaboration between synthetic chemists and materials scientists is essential. Chemists can focus on synthesizing polymers and MOFs from this compound, while materials scientists can characterize their physical properties (e.g., thermal, mechanical, porosity) and evaluate their performance in real-world applications.
Chemical Biology: While many nitriles are toxic, the nitrile group is also present in numerous pharmaceuticals and can act as a bioisostere for other functional groups. researchgate.netresearchgate.netnih.gov Interdisciplinary research with biochemists and pharmacologists could explore whether derivatives of the sterically shielded this compound backbone could have interesting biological activities or serve as unique scaffolds for drug design, potentially with increased metabolic stability due to the bulky substituents. researchgate.net
Q & A
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 2,2,6,6-Tetramethylheptanedinitrile?
A two-step approach is typically employed:
- Step 1 : Start with 2,2,6,6-tetramethylheptane-3,5-dione (a structurally analogous diketone), which can be synthesized via Claisen condensation of tert-butyl acetoacetate derivatives under basic conditions .
- Step 2 : Convert the diketone to the dinitrile via a cyanation reaction using trimethylsilyl cyanide (TMSCN) or malononitrile in the presence of a Lewis acid catalyst (e.g., ZnI₂). Purification via fractional distillation or recrystallization ensures high purity (>98%) .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., toluene or DMF) to enhance yield.
Q. How can spectroscopic and chromatographic techniques be optimized to confirm the structural identity and purity of this compound?
- IR Spectroscopy : Confirm nitrile (-C≡N) stretches at ~2200–2250 cm⁻¹ and absence of carbonyl peaks (~1700 cm⁻¹) to rule out diketone impurities .
- NMR Analysis : Use ¹H NMR to verify methyl group integration (δ 1.0–1.3 ppm, 12H) and backbone protons (δ 2.4–2.8 ppm). ¹³C NMR should show nitrile carbons at ~115–120 ppm .
- Chromatography : Employ reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase to assess purity. Retention time comparison with standards is critical .
Advanced Research Questions
Q. What mechanistic insights govern the coordination behavior of this compound with rare-earth metals, and how can this be exploited in materials science?
- Coordination Mechanism : The dinitrile acts as a bidentate ligand, binding via nitrile nitrogen atoms to rare-earth ions (e.g., Pr³⁺, Dy³⁺). Steric hindrance from tetramethyl groups stabilizes low-coordination-number complexes, favoring tetrahedral or octahedral geometries .
- Applications : These complexes exhibit luminescent and magnetic properties suitable for OLEDs or single-molecule magnets. Synthesize them by refluxing the dinitrile with rare-earth salts (e.g., PrCl₃) in anhydrous THF, followed by crystallization .
Q. How do steric and electronic effects of this compound influence its reactivity in radical-mediated polymerization processes?
- Steric Effects : The bulky tetramethyl groups hinder radical initiation at the nitrile sites, slowing polymerization kinetics but enhancing thermal stability of resulting polymers .
- Electronic Effects : Electron-withdrawing nitrile groups stabilize radical intermediates, enabling controlled/living polymerization. Use EPR spectroscopy with TEMP (2,2,6,6-tetramethylpiperidine) to detect and quantify radical species during reactions .
Q. What analytical frameworks are effective in resolving contradictory data regarding the catalytic activity of metal complexes derived from this compound?
- Multi-Technique Validation : Cross-validate catalytic performance using:
- X-ray Crystallography : Confirm metal-ligand binding modes and oxidation states .
- DFT Calculations : Model electronic structures to predict reactivity trends (e.g., ligand substitution rates) .
- Kinetic Studies : Compare turnover frequencies (TOF) under varied conditions (pH, solvent) to isolate experimental artifacts .
- Case Study : Discrepancies in catalytic hydrogenation yields may arise from trace moisture; use Karl Fischer titration to quantify water content and repeat experiments under rigorously anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
